Naphthol Blue Black finds a valuable application in scientific research for staining proteins separated through gel electrophoresis techniques. These techniques, such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Western Blotting, are crucial for analyzing protein size, abundance, and post-translational modifications []. After proteins are separated by electrophoresis, the gel is stained with Naphthol Blue Black to visualize all the proteins present. This allows researchers to ensure proper protein separation and identify proteins of interest based on their size compared to marker proteins [].
While Naphthol Blue Black is a less sensitive stain compared to some others, it offers the advantage of staining all proteins, regardless of their specific properties []. This makes it a versatile tool for initial protein visualization after electrophoresis.
Another interesting application of Naphthol Blue Black in scientific research lies in its use as a lymph node imaging agent. The sentinel lymph node (SLN) is the first lymph node to receive drainage from a tumor site. Identifying the SLN is crucial for cancer staging and treatment decisions []. Traditionally, blue dyes have been used to visualize the SLN during surgery. However, these dyes have limitations as they are not visible under the skin or deeper tissues [].
Naphthol Blue Black is a synthetic azo dye, primarily used in various applications such as textile dyeing, biological staining, and as a pH indicator. Its chemical structure is characterized by the formula , indicating that it contains multiple functional groups including sulfonic acid and azo groups. This compound is known for its deep blue color and is often used in histological studies and microscopy due to its ability to bind to proteins and other biological macromolecules .
As mentioned previously, Naphthol Blue Black stains proteins through a combination of ionic and hydrophobic interactions. The negatively charged sulfonate groups in the dye molecule interact with the positively charged amino groups of proteins, while the hydrophobic portions of the dye molecule interact with hydrophobic regions of the protein structure []. This allows the dye to selectively bind to proteins without affecting their functionality.
Naphthol Blue Black may cause irritation to the skin, eyes, and respiratory system []. Standard laboratory safety protocols for handling chemicals should be followed when working with this compound. Specific data on toxicity is not readily available and should be consulted from the Safety Data Sheet (SDS) provided by the supplier.
Naphthol Blue Black can be synthesized through various methods. One common approach involves the diazotization of an aromatic amine followed by coupling with naphthol derivatives. This process typically includes:
Naphthol Blue Black has a wide range of applications across different fields:
Studies on the interactions of Naphthol Blue Black focus on its degradation pathways and interactions with various substances in solution. For instance, electrochemical methods have been explored for its removal from wastewater, revealing that the presence of supporting electrolytes can significantly influence the efficiency of degradation processes . Additionally, research indicates that Naphthol Blue Black can interact with mineral ions during sonochemical degradation, affecting its breakdown efficiency .
Several compounds share structural similarities with Naphthol Blue Black, particularly within the class of azo dyes. Here are some notable comparisons:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Acid Black 1 | Similar structure but different application scope | |
| Acid Blue 25 | Primarily used for food coloring | |
| Reactive Black 5 | Known for high reactivity and fixation on fibers | |
| Direct Black 38 | Used mainly in paper and leather industries |
Naphthol Blue Black stands out due to its specific applications in biological staining and environmental monitoring. Its ability to interact effectively with proteins makes it particularly useful in histological applications compared to other azo dyes that may not have the same affinity for biological macromolecules.
The primary chemical designation "Naphthol Blue Black" serves as the most widely recognized common name for this compound in scientific and commercial contexts [1]. This nomenclature reflects both its naphthalene-based chemical structure and its characteristic black coloration properties [7]. The compound maintains numerous alternative designations that vary depending on specific industrial applications and regional usage patterns [2].
Table 1: Primary Nomenclature and Synonyms
| Type | Name | Usage Context |
|---|---|---|
| Primary Name | Naphthol Blue Black | General chemical nomenclature |
| Trade Name | Acid Black 1 | Colour Index designation |
| Alternative Name | Amido Black 10B | Laboratory staining applications |
| Alternative Name | Buffalo Black NBR | Commercial dye trade name |
| Alternative Name | Aniline Blue Black | Textile industry designation |
| Commercial Name | Erio Black HA | Commercial formulation name |
| Technical Name | Acid Blue Black | Industrial dyeing applications |
| Technical Name | Naphthalene Black 12B | Textile manufacturing designation |
| Technical Name | Naphthylamine Black 10B | Historical commercial name |
| Technical Name | D and C Black Number 1 | Former FDA cosmetic designation (delisted) |
The designation "Acid Black 1" represents the standardized Colour Index International nomenclature for this compound, reflecting its classification within the acid dye category [8]. This systematic naming convention facilitates international trade and regulatory compliance across different jurisdictions [9]. The alternative name "Amido Black 10B" specifically relates to its application in protein staining procedures within biochemical and molecular biology laboratories [10].
Historical designations such as "D and C Black Number 1" indicate previous regulatory approval for cosmetic applications, though this designation has since been delisted by regulatory authorities [15]. Commercial trade names like "Buffalo Black NBR" and "Erio Black HA" represent specific formulations or grades marketed by different manufacturers [1] [4].
The Chemical Abstracts Service Registry provides comprehensive identification data for Naphthol Blue Black through multiple standardized indexing systems [1]. The primary CAS Registry Number 1064-48-8 serves as the definitive chemical identifier for this compound across international databases and regulatory frameworks [2]. This numerical designation ensures unambiguous identification regardless of nomenclature variations or linguistic differences [12].
Table 2: Chemical Abstracts Service Registry Information
| Registry Component | Value | Registry System |
|---|---|---|
| CAS Registry Number | 1064-48-8 | Chemical Abstracts Service |
| Molecular Formula | C22H14N6Na2O9S2 | Chemical Abstracts Service |
| Molecular Weight | 616.49 g/mol | Chemical Abstracts Service |
| EINECS Number | 213-903-1 | European Inventory of Existing Commercial Chemical Substances |
| MDL Number | MFCD00004017 | Molecular Design Limited |
| Beilstein/Reaxys Number | 5374263 | Beilstein Institute for Organic Chemistry |
| FDA UNII | SZT789770M | United States Food and Drug Administration |
| RTECS Number | QJ6196000 | Registry of Toxic Effects of Chemical Substances |
The molecular formula C22H14N6Na2O9S2 indicates the presence of twenty-two carbon atoms, fourteen hydrogen atoms, six nitrogen atoms, two sodium atoms, nine oxygen atoms, and two sulfur atoms within the complete molecular structure [5]. The calculated molecular weight of 616.49 grams per mole reflects the substantial molecular mass characteristic of complex organic dyes [6].
The European Inventory of Existing Commercial Chemical Substances number 213-903-1 confirms the compound's recognition within European Union chemical regulations [12]. The Molecular Design Limited number MFCD00004017 provides additional database cross-referencing capabilities for research and commercial applications [5].
International chemical nomenclature systems provide standardized approaches for identifying Naphthol Blue Black across different scientific and regulatory frameworks [16]. The International Union of Pure and Applied Chemistry systematic naming conventions offer the most precise chemical descriptions based on structural characteristics [1]. These systematic names enable unambiguous communication of chemical structure and composition among international scientific communities [23].
Table 3: International Naming Conventions and Classifications
| Naming System | Designation | Authority/Organization |
|---|---|---|
| IUPAC Systematic Name | disodium 4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-[(phenyl)diazenyl]naphthalene-2,7-disulfonate | International Union of Pure and Applied Chemistry |
| IUPAC Systematic Name (Alternative) | disodium (6Z)-4-amino-3-(4-nitrophenyl)diazenyl-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate | International Union of Pure and Applied Chemistry |
| Chemical Abstracts Index Name | 2,7-naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-nitrophenyl)azo)-6-(phenylazo)-, disodium salt | Chemical Abstracts Service |
| Colour Index International | CI 20470 | Society of Dyers and Colourists/American Association of Textile Chemists and Colorists |
| InChI Identifier | 1S/C22H16N6O9S2.2Na/c23-19-18-12(11-17(39(35,36)37)21(22(18)29)27-24-13-4-2-1-3-5-13)10-16(38(32,33)34)20(19)26-25-14-6-8-15(9-7-14)28(30)31;;/h1-11,29H,23H2,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2/b26-25+,27-24+;; | International Union of Pure and Applied Chemistry |
| InChI Key | AOMZHDJXSYHPKS-DROYEMJCSA-L | International Union of Pure and Applied Chemistry |
| SMILES Notation | [Na+].[Na+].Nc1c(\N=N\c2ccc(cc2)N+=O)c(cc3cc(c(\N=N\c4ccccc4)c(O)c13)S([O-])(=O)=O)S([O-])(=O)=O | Daylight Chemical Information Systems |
| European Chemicals Agency Classification | EC Number 213-903-1 | European Chemicals Agency |
| INCI Cosmetic Name | CI 20470 | International Nomenclature of Cosmetic Ingredients |
The International Union of Pure and Applied Chemistry systematic name "disodium 4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-[(phenyl)diazenyl]naphthalene-2,7-disulfonate" provides complete structural information including substitution patterns and ionic composition [5]. This systematic approach enables precise identification of stereochemistry and functional group positioning within the molecular framework [1].
The Colour Index International designation CI 20470 represents the standardized international classification for this dye compound within the global colorant industry [14]. This numerical classification system facilitates international trade, quality control, and regulatory compliance across different national jurisdictions [16].
The International Chemical Identifier and its corresponding key provide machine-readable representations of the molecular structure suitable for database searches and computational chemistry applications [2] [5]. The Simplified Molecular Input Line Entry System notation offers a linear text representation of the complete molecular structure including stereochemical information [6].
Naphthol Blue Black, classified as a disazo dye compound, possesses the molecular formula C₂₂H₁₄N₆Na₂O₉S₂ in its disodium salt form, with a corresponding molecular weight of 616.49 g/mol [1] [2] [3]. The parent acid form exhibits the molecular formula C₂₂H₁₆N₆O₉S₂ with a molecular weight of 570.51 g/mol [4]. This substantial molecular mass reflects the complex polycyclic structure incorporating multiple functional groups and aromatic systems essential for the compound's chromophoric properties.
The Chemical Abstracts Service registry number 1064-48-8 uniquely identifies this compound [1] [2] [4] [3], facilitating its recognition across scientific databases and regulatory frameworks. The International Union of Pure and Applied Chemistry nomenclature designates this substance as disodium 4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-[phenyldiazenyl]naphthalene-2,7-disulfonate [1], providing a systematic description of its structural components and substitution patterns.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula (disodium salt) | C₂₂H₁₄N₆Na₂O₉S₂ | [1] [2] [3] |
| Molecular Formula (acid form) | C₂₂H₁₆N₆O₉S₂ | [4] |
| Molecular Weight (disodium salt) | 616.49 g/mol | [1] [2] [3] |
| Molecular Weight (acid form) | 570.51 g/mol | [4] |
| CAS Registry Number | 1064-48-8 | [1] [2] [4] [3] |
The structural architecture of Naphthol Blue Black consists of a central naphthalene core bearing two azo linkages that connect to separate aromatic systems, creating an extended conjugated framework. The naphthalene ring system serves as the primary scaffold, with substitutions occurring at positions 2, 3, 4, 5, 6, and 7 [1] [5]. This arrangement establishes a planar molecular geometry conducive to extensive π-electron delocalization throughout the aromatic network.
The compound exhibits a disazo configuration, characterized by two distinct azo bridges (-N=N-) that connect the central naphthalene unit to terminal aromatic rings [6] [7]. One azo linkage couples the naphthalene system to a nitro-substituted benzene ring, while the second azo bridge connects to an unsubstituted phenyl group [1]. This asymmetric arrangement contributes significantly to the compound's unique optical and chemical properties.
The spatial arrangement of functional groups creates specific stereochemical relationships within the molecule. The amino group at position 4 and the hydroxyl group at position 5 of the naphthalene ring maintain an ortho relationship, facilitating potential intramolecular hydrogen bonding interactions [1] [8]. The sulfonic acid groups positioned at carbons 2 and 7 adopt a para-like relationship relative to the naphthalene core, optimizing charge distribution and water solubility characteristics.
Naphthol Blue Black incorporates six distinct functional group types that collectively determine its chemical behavior, physical properties, and biological activity. Each functional group contributes specific electronic effects and molecular interactions that influence the overall stability and reactivity of the compound.
The primary amine functionality located at position 4 of the naphthalene ring represents a crucial electron-donating substituent [9] [10]. This amino group exhibits characteristic basic properties due to the lone pair of electrons on the nitrogen atom, which can accept protons or participate in nucleophilic reactions [11] [12]. However, the aromatic attachment significantly reduces the basicity compared to aliphatic amines due to resonance delocalization of the nitrogen lone pair into the aromatic π-system [9] [8].
The electron-donating nature of the amine group through resonance (+M effect) enhances the electron density of the aromatic system, particularly at the ortho and para positions relative to the amine substitution [9]. This electronic influence contributes to the stabilization of the overall molecular structure and affects the chromophoric properties of the dye.
The two azo functional groups constitute the primary chromophoric elements responsible for the characteristic blue-black coloration of the compound [13] [14]. Each azo linkage consists of a nitrogen-nitrogen double bond with sp² hybridized nitrogen atoms [14] [15]. The bond length of azo groups typically measures approximately 1.24-1.26 Å, intermediate between single and triple nitrogen-nitrogen bonds [15].
The azo groups facilitate extensive π-electron delocalization across the entire molecular framework, creating a conjugated system that absorbs visible light in the 617-620 nm range [2] [16]. This extended conjugation lowers the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital, enabling visible light absorption and resulting in the observed coloration [17] [18].
The phenolic hydroxyl group positioned at carbon 5 of the naphthalene ring contributes both electron-donating characteristics through resonance and hydrogen bonding capabilities [1]. This substituent can participate in intramolecular hydrogen bonding with the adjacent amino group, potentially stabilizing specific conformational arrangements [8].
The hydroxyl functionality enhances the water solubility of the compound and can undergo various chemical modifications, including esterification, etherification, and oxidation reactions. The electron-donating nature of the hydroxyl group through resonance effects further contributes to the overall electron density of the aromatic system.
Two sulfonic acid functionalities attached at positions 2 and 7 of the naphthalene ring provide the compound with strong acidic properties and excellent water solubility [1] [19]. In aqueous solutions, these groups exist predominantly in their deprotonated sulfonate form (-SO₃⁻), contributing negative charges that enhance ionic interactions with cationic species [19].
The sulfonic acid groups function as powerful electron-withdrawing substituents through both inductive (-I) and resonance (-M) effects [20]. This electron withdrawal stabilizes the aromatic system and influences the electronic distribution throughout the molecule, affecting both the chromophoric properties and the chemical reactivity.
The molecular structure incorporates three distinct aromatic systems: the central naphthalene core and two terminal benzene rings [1]. The naphthalene system provides the foundational aromatic stabilization through its bicyclic fused ring structure, exhibiting enhanced stability compared to individual benzene rings due to extended π-electron delocalization [21].
The aromatic rings contribute significant thermodynamic stability through aromatic stabilization energy, estimated to be substantial for polycyclic systems [22] [23]. This stability influences the compound's resistance to oxidation, thermal decomposition, and other degradative processes.
One terminal benzene ring bears a nitro substituent at the para position relative to the azo linkage [1]. This nitro group represents one of the strongest electron-withdrawing functional groups, exerting powerful inductive (-I) and resonance (-M) effects [20]. The electron withdrawal by the nitro group creates an electron-deficient aromatic system that readily participates in nucleophilic aromatic substitution reactions.
The nitro functionality significantly influences the electronic properties of the azo chromophore by stabilizing the excited electronic states through charge-transfer interactions [24] [20]. This electronic modulation contributes to the fine-tuning of the absorption spectrum and color characteristics.
The azo functional groups in Naphthol Blue Black exhibit distinctive structural and electronic properties that fundamentally determine the compound's chromophoric behavior and chemical reactivity. The presence of two azo linkages classifies this compound as a disazo dye, distinguishing it from monoazo derivatives and contributing to its enhanced color intensity and stability [6] [7].
Each azo linkage consists of a nitrogen-nitrogen double bond with both nitrogen atoms adopting sp² hybridization [14] [15]. The π-electron system of the azo group participates in extended conjugation with the attached aromatic rings, creating a delocalized electronic network that spans the entire molecular framework [6] [25]. This delocalization manifests as a series of resonance structures that distribute electron density across multiple atomic centers.
The nitrogen atoms in azo linkages possess different electronic environments depending on their connectivity to electron-donating or electron-withdrawing substituents [20]. The azo nitrogen connected to the electron-rich naphthalene system exhibits higher electron density compared to the nitrogen attached to the electron-deficient nitrobenzene moiety, creating a polarized azo bond with partial charge separation.
Azo compounds characteristically exhibit geometric isomerism due to the restricted rotation around the nitrogen-nitrogen double bond [15] [26]. The trans configuration represents the thermodynamically favored form under normal conditions, with the aromatic substituents positioned on opposite sides of the azo linkage [15]. However, exposure to ultraviolet radiation can induce photoisomerization to the cis form, although this process is typically reversible through thermal relaxation [15].
In Naphthol Blue Black, the two azo linkages can theoretically adopt different geometric configurations independently, potentially generating multiple stereoisomeric forms. However, the extended conjugation and steric interactions between aromatic systems tend to favor specific configurations that optimize π-orbital overlap and minimize steric hindrance.
The stability of azo linkages derives from several contributing factors, including aromatic conjugation, resonance stabilization, and steric protection [13] [20]. The extensive π-electron delocalization distributes bond orders across the conjugated system, reducing the localized reactivity of individual azo bonds. This delocalization effect is particularly pronounced in Naphthol Blue Black due to the presence of multiple aromatic rings and electron-donating substituents.
Resonance structures of the azo chromophore demonstrate the electron delocalization pattern, with formal charges distributed among nitrogen atoms and aromatic carbons [27]. The electron-donating amino and hydroxyl groups on the naphthalene ring contribute electron density to the azo system, while the electron-withdrawing nitro and sulfonic acid groups provide stabilization through charge separation.
Despite their inherent stability, azo linkages remain susceptible to specific chemical reactions, particularly reductive cleavage and hydrolytic degradation [13] [20]. The azo bonds represent the most labile components of the molecular structure, undergoing preferential reaction under reducing conditions to yield the corresponding aromatic amines [13].
The position of electron-withdrawing groups relative to azo linkages significantly influences reactivity patterns [20]. Para and ortho substituents provide more effective resonance stabilization compared to meta substituents, creating a reactivity order of para > ortho > meta for electron-withdrawing groups adjacent to azo functionalities [20].
The electronic structure of Naphthol Blue Black exhibits extensive resonance delocalization that contributes significantly to the molecular stability and chromophoric properties. The compound can be represented by multiple canonical resonance structures that distribute electron density across the aromatic framework and azo linkages.
The central naphthalene ring system demonstrates characteristic polycyclic aromatic hydrocarbon resonance patterns [28] [21]. Unlike benzene, which exhibits equivalent carbon-carbon bond lengths, naphthalene displays bond length alternation with some bonds measuring approximately 1.37 Å and others extending to 1.42 Å [21]. This variation reflects the localized nature of some π-electron density within the fused ring system.
The naphthalene core can be described by three primary resonance structures that involve the alternating placement of double bonds within the aromatic framework [28] [29]. These structures contribute to the overall aromatic stabilization energy, which exceeds that of two isolated benzene rings due to the additional delocalization opportunities provided by ring fusion [22] [23].
The azo linkages create extended conjugation that spans from the nitrobenzene terminus, through the central naphthalene core, to the terminal phenyl group [17] [18]. This delocalization pathway enables electron density redistribution across the entire molecular framework, generating numerous resonance contributors with varying charge distributions.
Electron-donating substituents (amino and hydroxyl groups) contribute electron density to the conjugated system, while electron-withdrawing groups (nitro and sulfonic acid functionalities) stabilize negative charge development through resonance acceptance [20]. This push-pull electronic arrangement enhances the overall stabilization and modulates the optical properties of the chromophore.
Resonance analysis reveals specific charge distribution patterns that influence the chemical reactivity and physical properties of Naphthol Blue Black. The electron-rich naphthalene system bearing amino and hydroxyl substituents tends to develop partial positive character in resonance contributors, while the nitrobenzene terminus accommodates negative charge development.
The sulfonic acid groups provide additional stabilization through their ability to delocalize negative charges, particularly in ionic resonance structures where electron density is transferred from the aromatic system to the sulfonate functionalities [30] [31]. This charge distribution contributes to the high water solubility and ionic character of the compound.
The overall aromatic stabilization energy of Naphthol Blue Black derives from multiple sources, including the naphthalene core stabilization, benzene ring contributions, and extended conjugation effects [22] [23]. Computational studies suggest that polycyclic aromatic systems exhibit substantial stabilization energies, often exceeding those of simple monocyclic aromatics [22].
The presence of heteroatoms (nitrogen and oxygen) within the conjugated framework introduces additional resonance pathways that can either enhance or diminish the overall aromatic character [32] [33]. The specific geometric arrangement and electronic effects of substituents determine the net contribution to molecular stability.
Naphthol Blue Black may exist in tautomeric equilibrium between different structural forms, particularly involving the hydroxyl and amino functionalities [34]. Hydrozone tautomers can form through proton transfer processes, especially in metal coordination complexes where the compound adopts alternative bonding modes [34].